molecular formula C12H18Cl2N2O B3417581 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride CAS No. 109608-71-1

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride

Cat. No.: B3417581
CAS No.: 109608-71-1
M. Wt: 277.19 g/mol
InChI Key: QQJAPLOTJCBGFD-UHFFFAOYSA-N
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Description

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O. It is often used in scientific research, particularly in the fields of chemistry and pharmacology. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride can be synthesized through several methods. One common route involves the reaction of 1-phenyl-2-chloroethanone with piperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified through recrystallization.

Reaction Scheme: [ \text{C}_8\text{H}7\text{ClO} + \text{C}4\text{H}{10}\text{N}2 \rightarrow \text{C}{12}\text{H}{18}\text{N}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound often involves large-scale batch reactors. The reaction conditions are optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The final product is typically obtained through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid, while reduction could produce 1-phenyl-2-piperazin-1-ylethanol.

Scientific Research Applications

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride involves its interaction with various molecular targets. In pharmacological studies, it has been shown to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride can be compared with other similar compounds, such as:

    1-Phenylpiperazine: Similar in structure but lacks the ethanone group.

    2-Phenylethanamine: Contains a similar phenyl group but with an amine instead of a piperazine ring.

    1-Benzylpiperazine: Similar piperazine structure but with a benzyl group instead of a phenyl group.

Properties

IUPAC Name

1-phenyl-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h1-5,13H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJAPLOTJCBGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630362
Record name 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41298-98-0, 109608-71-1
Record name 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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